5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL
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Overview
Description
5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is a complex organic compound that features a pyrimidinol core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors with stringent control over temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-1,3,4-oxadiazole-2-thiol
- 3-(4-ethoxyphenyl)-5-(benzylsulfanyl)-1,2,4-triazole
- 2-(4-benzyl-5-(4-bromophenoxy)methyl)-4H-1,2,4-triazole
Uniqueness
5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
IUPAC Name |
5-benzyl-2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-29-18-11-7-10-17(13-18)21-25-20(30-27-21)14-31-23-24-15(2)19(22(28)26-23)12-16-8-5-4-6-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCZLVJRTRIODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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